Cas no 2411226-24-7 (6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one)

6-Bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one is a heterocyclic compound featuring a pyrrolopyrazine core with bromine and methyl substituents. This structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly for the synthesis of bioactive molecules. The bromine atom offers a reactive site for further functionalization via cross-coupling reactions, while the methyl group enhances stability and influences electronic properties. Its well-defined scaffold is useful in medicinal chemistry for developing kinase inhibitors or other targeted therapeutics. High purity and consistent synthesis protocols ensure reliability for research applications. The compound’s versatility and reactivity make it a practical choice for exploratory and process chemistry.
6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one structure
2411226-24-7 structure
商品名:6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one
CAS番号:2411226-24-7
MF:C8H7BrN2O
メガワット:227.057980775833
MDL:MFCD34169260
CID:5223723
PubChem ID:139341517

6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one 化学的及び物理的性質

名前と識別子

    • 6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one
    • 2411226-24-7
    • F88892
    • BDBM50527573
    • 6-Bromo-8-methyl-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
    • CHEMBL4562592
    • SY323861
    • SCHEMBL21190756
    • CS-0310327
    • PS-19957
    • 6-Bromo-8-methylpyrrolo[1,2-a]pyrazin-1(2H)-one
    • MFCD34169260
    • MDL: MFCD34169260
    • インチ: 1S/C8H7BrN2O/c1-5-4-6(9)11-3-2-10-8(12)7(5)11/h2-4H,1H3,(H,10,12)
    • InChIKey: LONKZEWAZPHILC-UHFFFAOYSA-N
    • ほほえんだ: C12=C(C)C=C(Br)N1C=CNC2=O

計算された属性

  • せいみつぶんしりょう: 225.97418g/mol
  • どういたいしつりょう: 225.97418g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 34Ų

6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1380997-1g
6-Bromo-8-methyl-2h-pyrrolo[1,2-a]pyrazin-1-one
2411226-24-7 98%
1g
¥9360 2023-03-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1380997-100mg
6-Bromo-8-methyl-2h-pyrrolo[1,2-a]pyrazin-1-one
2411226-24-7 98%
100mg
¥2340 2023-03-11
eNovation Chemicals LLC
Y1053557-1G
6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one
2411226-24-7 97%
1g
$1240 2024-07-21
eNovation Chemicals LLC
Y1053557-100mg
6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one
2411226-24-7 97%
100mg
$295 2024-07-21
Chemenu
CM1018748-5g
6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one
2411226-24-7 95%+
5g
$3600 2023-03-10
eNovation Chemicals LLC
Y1053557-5G
6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one
2411226-24-7 97%
5g
$3725 2024-07-21
1PlusChem
1P01Z9PJ-100mg
6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one
2411226-24-7 95%
100mg
$277.00 2024-05-22
eNovation Chemicals LLC
Y1053557-5g
6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one
2411226-24-7 97%
5g
$3725 2025-02-20
eNovation Chemicals LLC
Y1053557-100mg
6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one
2411226-24-7 97%
100mg
$295 2025-02-20
eNovation Chemicals LLC
Y1053557-100mg
6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one
2411226-24-7 97%
100mg
$295 2025-02-19

6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one 関連文献

6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-oneに関する追加情報

6-Bromo-8-Methyl-2H-Pyrrolo[1,2-a]Pyrazin-1-One: A Comprehensive Overview

6-Bromo-8-Methyl-2H-Pyrrolo[1,2-a]Pyrazin-1-One (CAS No. 2411226-24-7) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolopyrazine derivatives, which are known for their unique structural features and potential biological activities. The pyrrolopyrazine core of this molecule is a bicyclic structure consisting of a pyrrole ring fused with a pyrazine ring, creating a highly conjugated system that contributes to its stability and reactivity.

The bromine substituent at position 6 and the methyl group at position 8 play crucial roles in modulating the electronic properties and steric effects of the molecule. These substituents not only influence the compound's chemical reactivity but also its ability to interact with biological targets. Recent studies have highlighted the potential of 6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one as a lead compound in drug discovery, particularly in the development of anticancer agents.

One of the most intriguing aspects of this compound is its synthesis. Researchers have employed various strategies to construct the pyrrolopyrazine framework, including cyclization reactions and multi-component assembly methods. For instance, a recent study demonstrated the use of a tandem Michael addition-cyclization approach to synthesize 6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one in high yield. This method not only simplifies the synthesis process but also opens up new avenues for exploring structurally related compounds.

The biological activity of 6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one has been extensively studied. In vitro assays have shown that this compound exhibits potent inhibitory effects against several cancer cell lines, making it a promising candidate for anticancer drug development. Furthermore, preliminary studies suggest that it may selectively target certain oncogenic pathways, reducing its potential toxicity to healthy cells.

Another area of interest is the exploration of 6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one as a template for designing hybrid molecules with enhanced pharmacokinetic properties. By modifying the substituents at positions 6 and 8, researchers can fine-tune the compound's solubility, bioavailability, and metabolic stability. For example, recent work has focused on introducing additional functional groups to improve its ability to cross cellular membranes and reach intracellular targets.

In terms of applications beyond pharmacology, 6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one has also been investigated for its potential use in materials science. Its rigid bicyclic structure and conjugated π-system make it a candidate for applications in organic electronics and optoelectronics. Preliminary studies have explored its use as an electron-deficient acceptor material in organic photovoltaic devices, where it has shown promising charge transport properties.

Looking ahead, the continued exploration of 6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one is expected to yield further insights into its chemical versatility and biological potential. Collaborative efforts between chemists and biologists are likely to accelerate its translation from the laboratory to clinical settings. Additionally, advancements in computational chemistry tools will enable researchers to predict and optimize the properties of this compound more efficiently.

In conclusion, 6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin

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